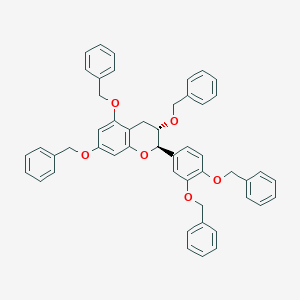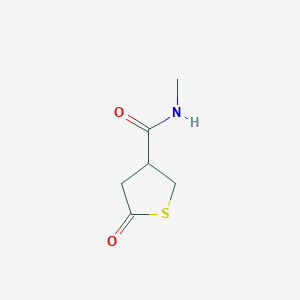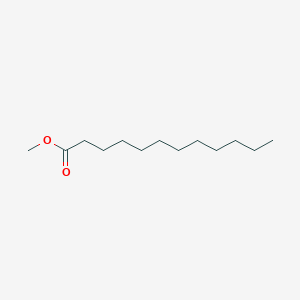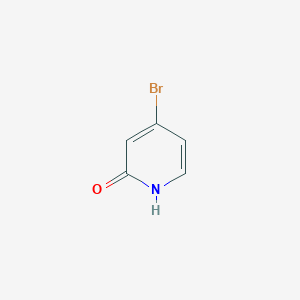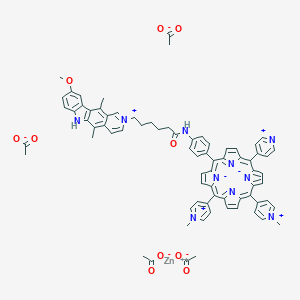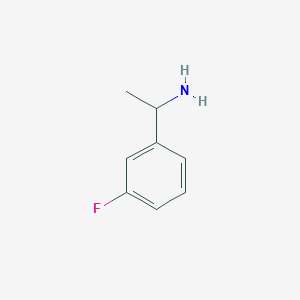
1-(3-Fluorophenyl)ethanamine
Overview
Description
1-(3-Fluorophenyl)ethanamine is an organic compound with the molecular formula C8H10FN It is a derivative of phenethylamine, where a fluorine atom is substituted at the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-fluoronitrobenzene, followed by reductive amination with acetaldehyde. The reaction typically uses a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, halogenation with bromine (Br2) or chlorination with chlorine (Cl2) can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: 3-Fluorobenzaldehyde, 3-Fluoroacetophenone
Reduction: 3-Fluorophenylethanol, 3-Fluorophenylethylamine
Substitution: 3-Bromo-1-(3-fluorophenyl)ethanamine, 3-Chloro-1-(3-fluorophenyl)ethanamine
Scientific Research Applications
1-(3-Fluorophenyl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding. It helps in understanding the interactions between neurotransmitters and their receptors.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds. It may have applications in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group compatibility make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. In biological systems, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to distinct pharmacological effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)ethanamine: The para-substituted analog, which may exhibit different binding affinities and pharmacological profiles due to the position of the fluorine atom.
1-(2-Fluorophenyl)ethanamine: The ortho-substituted analog, which may have different steric and electronic effects influencing its reactivity and interactions.
1-Phenylethanamine: The non-fluorinated parent compound, which serves as a reference for understanding the impact of fluorine substitution on the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological behaviors compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVMKIDRJZXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382044 | |
| Record name | 1-(3-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74788-45-7 | |
| Record name | 1-(3-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III](/img/structure/B129951.png)
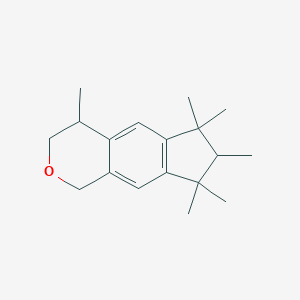
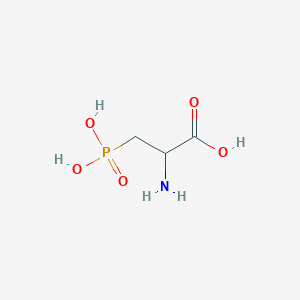
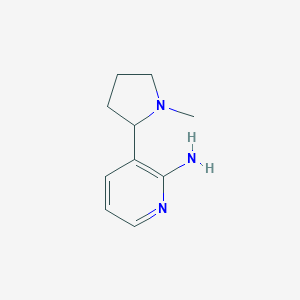
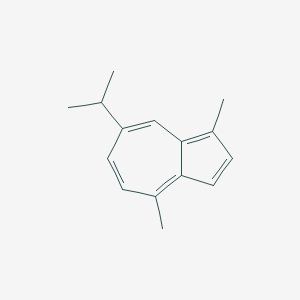
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

